Iridium tris(2-ethylhexanoate)

Description

Significance of Iridium Organometallics in Advanced Materials and Catalysis Research

Organometallic iridium complexes are at the forefront of significant advancements in both materials science and catalysis research. mdpi.comoup.com Iridium, a rare and dense transition metal from the platinum group, forms a diverse array of organometallic compounds that exhibit remarkable catalytic activity. wikipedia.orgresearchgate.net These complexes are particularly noted for their ability to catalyze a wide range of chemical transformations, including hydrogenation, dehydrogenation, and hydrogen transfer reactions. nih.govnih.gov For instance, half-sandwich pseudo-octahedral pentamethylcyclopentadienyl Ir(III) complexes are efficient in catalyzing transfer hydrogenation. nih.gov

The catalytic prowess of organoiridium compounds extends to challenging reactions like carbon-hydrogen (C-H) bond activation, which allows for the functionalization of traditionally unreactive hydrocarbons. wikipedia.org Furthermore, iridium complexes have been identified as versatile catalysts capable of operating in both acidic and basic conditions for various chemical transformations. researchgate.net Researchers have developed extensive libraries of organometallic iridium arene compounds, primarily for applications as effective catalysts. oup.com Their utility is also prominent in the field of water splitting, where specific organometallic iridium catalysts have demonstrated high efficiency in the oxidative splitting of water to produce oxygen. acs.org Beyond catalysis, iridium compounds are integral components in advanced materials, such as in the fabrication of Organic Light-Emitting Diodes (OLEDs). wikipedia.org

Role of Carboxylate Ligands in Transition Metal Coordination Chemistry

Carboxylate ligands (RCO₂⁻) are ubiquitous and multifunctional in transition metal coordination chemistry, playing crucial roles in stabilizing metal centers and modulating their reactivity. acs.orgnih.gov In the first coordination sphere, carboxylate groups bind firmly to the metal center as negatively charged ligands, which enhances the stability of the resulting complexes and helps to prevent the metal from leaching out during catalytic processes. acs.orgdiva-portal.org This coordination can also lower the electrical potentials needed to form high-valent intermediates, such as metal-oxo species, which are often key participants in critical reaction steps like O–O bond formation. acs.orgdiva-portal.org

The functionality of carboxylate ligands is diverse. acs.orgnih.gov They can act as proton donors or acceptors, facilitating processes like proton-coupled electron transfer (PCET), which can significantly improve the rate and overpotential of reactions such as water oxidation. acs.orgdiva-portal.org A conceptually novel function identified for carboxylates is the "oxide relay," where the ligand provides an internal nucleophilic oxygen atom close to a metal-oxo group to facilitate O–O bond formation. acs.orgnih.gov The specific structure of the carboxylate can influence its role; for example, a spiro-cyclopropyl moiety can help preserve the radical character on the carboxylate, enabling C-H activation. nsf.gov The versatility of carboxylate ligands makes them a critical design element in the development of next-generation catalysts. nih.gov

Overview of Iridium tris(2-ethylhexanoate) as a Precursor and Chemical Entity

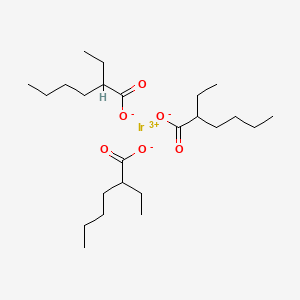

Iridium tris(2-ethylhexanoate) is an organometallic compound of iridium(III). vulcanchem.com It is an iridium salt of 2-ethylhexanoic acid, with a chemical formula of C₂₄H₄₅IrO₆. americanelements.comnih.gov This compound is recognized as an iridium source that is soluble in organic solvents, a characteristic feature of many organometallic or metallo-organic compounds. americanelements.com This solubility makes it a useful precursor in various chemical syntheses, particularly for applications requiring non-aqueous conditions. americanelements.comontosight.ai

The compound is typically formed through the coordination of three 2-ethylhexanoate (B8288628) ligands to a central iridium(III) ion. ontosight.aievitachem.com The 2-ethylhexanoic acid moiety enhances the compound's solubility and stability in organic media. ontosight.ai Due to the catalytic nature of iridium, this complex is of interest in catalysis and materials science, where it can be used to synthesize new materials like nanoparticles or organometallic polymers. ontosight.ai

| Property | Value |

| Chemical Formula | C₂₄H₄₅IrO₆ americanelements.comnih.gov |

| Molecular Weight | 621.828 g/mol americanelements.com |

| IUPAC Name | 2-ethylhexanoate;iridium(3+) nih.gov |

| Appearance | Solid americanelements.com |

| CAS Number | 67816-07-3 nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

67816-07-3 |

|---|---|

Molecular Formula |

C24H45IrO6 |

Molecular Weight |

621.8 g/mol |

IUPAC Name |

2-ethylhexanoate;iridium(3+) |

InChI |

InChI=1S/3C8H16O2.Ir/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

ZARMTHMHGLQSAY-UHFFFAOYSA-K |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ir+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Iridium Tris 2 Ethylhexanoate

General Synthetic Routes for Iridium(III) Organometallic Complexes

The synthesis of Iridium(III) complexes, which are typically d⁶ metal ions, is a vast field of study. mdpi.com These complexes are known for their kinetic stability in biological systems and tunable chemical reactivity. mdpi.com The common coordination numbers are 4 and 6, often resulting in pseudo-octahedral geometries. mdpi.com

Strategies for Ligand Introduction and Complex Formation

The formation of stable Iridium(III) organometallic complexes involves the careful introduction of ligands that coordinate to the iridium center. A primary strategy involves ligand substitution reactions, where existing ligands on a precursor are replaced by new ones. The rate of this exchange can be significantly influenced by the other ligands present in the complex; for instance, the introduction of a cyclopentadienyl (B1206354) (Cp) ligand can dramatically increase the ligand exchange rate compared to aqueous iridium ions. mdpi.com

Another key strategy is the use of chelating ligands, which bind to the metal center at two or more points, enhancing the stability of the resulting complex. These can include bidentate ligands like 2,2'-bipyridine (B1663995) or cyclometalating ligands such as 2-phenylpyridine (B120327) (ppy), which form a covalent bond with the iridium atom. rsc.orgnih.govmdpi.com The synthesis of heteroleptic complexes, which contain more than one type of ligand, allows for the fine-tuning of the complex's electronic and photophysical properties. mdpi.com This is often achieved by first reacting the iridium precursor with a cyclometalating ligand to form a chloro-bridged dimer, which is then treated with an ancillary ligand. mdpi.comtandfonline.com

| Strategy | Description | Example Ligand Types |

| Ligand Substitution | Displacement of existing ligands (e.g., halides, solvents) on an iridium precursor with incoming ligands. mdpi.com | Monodentate (e.g., CO, PPh₃), Bidentate (e.g., 2,2'-bipyridine), Tridentate (e.g., terpyridine). mdpi.comfrontiersin.org |

| Cyclometalation | Intramolecular reaction where a ligand containing a C-H bond reacts with the metal center to form a metallacycle, creating a strong Ir-C bond. mdpi.comacs.org | 2-phenylpyridine (ppy), 2-phenylquinoxaline (B188063) (pqx). mdpi.com |

| Chelation | Coordination of a single ligand to the iridium center through two or more donor atoms, increasing complex stability (the chelate effect). nih.gov | Ethylenediamine (en), Acetylacetonate (B107027) (acac), N,N-chelating ligands. nih.govtandfonline.comrsc.org |

| Transmetalation | Transfer of an organic group from another metal compound (e.g., organolithium, Grignard reagent) to the iridium center. frontiersin.org | Aryl boronic acids (in Suzuki coupling). frontiersin.org |

Utilization of Iridium Halide Precursors (e.g., IrCl₃·xH₂O)

Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) is a widely used and cost-effective starting material for the synthesis of a vast array of Iridium(III) organometallic complexes. vulcanchem.comevitachem.com It serves as a versatile precursor because the chloride and water ligands can be readily substituted by various other ligands. mdpi.com

The synthesis of cyclometalated iridium complexes, for example, often begins with the reaction of IrCl₃·xH₂O with the chosen cyclometalating ligand (like 2-phenylpyridine) in a suitable solvent, often a mixture like 2-methoxyethanol (B45455) and water, at elevated temperatures. vulcanchem.comorgsyn.org This reaction typically produces a chloro-bridged iridium dimer, such as [Ir(ppy)₂(μ-Cl)]₂. tandfonline.comacs.org This dimer is an essential intermediate that can be isolated and subsequently reacted with a variety of ancillary ligands to yield the final, stable, monomeric Iridium(III) complex. mdpi.com The use of IrCl₃·xH₂O is foundational in creating precursors for applications ranging from organic light-emitting diodes (OLEDs) to catalysis. mdpi.com

Specific Approaches to Iridium tris(2-ethylhexanoate) Synthesis

The synthesis of Iridium tris(2-ethylhexanoate) is a specific example of forming an iridium carboxylate complex. This process generally follows established methods for creating transition-metal carboxylates. vulcanchem.com

Reaction Conditions and Solvent Systems

A plausible and common synthetic route to Iridium tris(2-ethylhexanoate) involves the reaction between an iridium(III) precursor, such as Iridium(III) chloride (IrCl₃), and 2-ethylhexanoic acid. vulcanchem.comsmolecule.com This type of reaction, known as protonolysis, involves the carboxylic acid displacing the chloride ligands on the iridium center. vulcanchem.com The reaction is often carried out under reflux conditions to provide the necessary activation energy. vulcanchem.com

The choice of solvent is critical for ensuring that both the iridium precursor and the 2-ethylhexanoic acid are soluble, facilitating a higher reaction rate and yield. smolecule.com Given the hydrophobic nature of the 2-ethylhexanoate (B8288628) ligand, organic solvents are typically employed. vulcanchem.comsmolecule.com For analogous rhodium(III) 2-ethylhexanoate synthesis, toluene (B28343) has been used as a solvent at controlled temperatures around 130°C, often under an inert atmosphere to prevent oxidation. A similar approach can be applied to iridium synthesis. The reaction of an alkali salt of 2-ethylhexanoic acid with an iridium precursor in an aqueous solution, followed by extraction, is another viable method.

| Parameter | Condition/Solvent | Rationale/Effect |

| Iridium Precursor | Iridium(III) chloride (IrCl₃) or its hydrate (IrCl₃·xH₂O). vulcanchem.comsmolecule.com | Common, relatively inexpensive starting material for ligand substitution. |

| Ligand Source | 2-ethylhexanoic acid or its alkali salt (e.g., sodium 2-ethylhexanoate). vulcanchem.com | Provides the 2-ethylhexanoate ligands for coordination to the iridium center. |

| Solvent System | Organic solvents (e.g., toluene, 2-methoxyethanol) or aqueous solutions followed by organic extraction. vulcanchem.comsmolecule.com | Ensures solubility of reactants and facilitates the reaction. smolecule.com |

| Temperature | Elevated temperatures, often under reflux or heated to ~85-130°C. vulcanchem.com | Provides energy to overcome the activation barrier for ligand exchange. |

| Atmosphere | Often performed under an inert atmosphere (e.g., nitrogen, argon). orgsyn.org | Prevents potential oxidation of the Iridium(III) center or ligands. |

Purity Enhancement and Yield Optimization in Organometallic Synthesis

Following the initial synthesis, the crude product often contains unreacted starting materials, by-products, and residual solvent. Therefore, purification is a crucial step to achieve the desired purity of Iridium tris(2-ethylhexanoate). Common techniques for purification in organometallic chemistry include solvent extraction and recrystallization. vulcanchem.com Solvent extraction can be used to separate the desired product from impurities based on their differential solubilities in two immiscible liquids. vulcanchem.com For instance, if the reaction is performed in an aqueous medium, the lipophilic Iridium tris(2-ethylhexanoate) can be extracted into a nonpolar organic solvent.

Recrystallization from a suitable nonpolar solvent is another effective method for purification. vulcanchem.com This involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. For more volatile compounds, distillation under reduced pressure can be an option, although the thermal stability of the complex must be considered. vulcanchem.com Quality control and purity validation are typically performed using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). vulcanchem.com To optimize the yield, factors such as reaction time, temperature, and stoichiometry of the reactants must be carefully controlled.

Design Principles for Iridium Precursors in Advanced Applications

The design of iridium precursors is highly driven by their intended application, such as in Metal-Organic Chemical Vapor Deposition (MOCVD) for thin-film fabrication or as emitters in OLEDs. mdpi.commdpi.com The key principle is the modification of ligands to precisely tune the precursor's properties, including its volatility, thermal stability, reactivity, and photophysical characteristics. mdpi.comtandfonline.commdpi.com

For MOCVD applications, precursors must be sufficiently volatile and thermally stable to be transported in the gas phase without decomposing prematurely. mdpi.comacs.org The choice of ligands significantly impacts these properties. For example, multi-ligand Ir(I) complexes are often more synthetically accessible and their properties can be tuned by combining different types of ligands. mdpi.com

In the field of OLEDs, the goal is to design phosphorescent iridium(III) complexes with high quantum yields and specific emission colors. mdpi.comacs.orgresearchgate.net This is achieved by modifying the cyclometalating (C^N) and ancillary (N^N or L^X) ligands. mdpi.comtandfonline.com Introducing electron-donating or electron-withdrawing groups to the ligands can alter the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby tuning the emission wavelength. mdpi.comacs.org Extending the π-conjugation of the ligands is a common strategy to shift emission to longer wavelengths (a bathochromic shift), moving from blue to red or even near-infrared (NIR). mdpi.com

| Design Principle | Effect on Property | Application Area |

| Ligand π-Conjugation | Increasing conjugation generally lowers the LUMO energy, leading to red-shifted emission. mdpi.comacs.org | OLEDs, Bioimaging |

| Electron-Donating/Withdrawing Groups | Modifies HOMO/LUMO energy levels to fine-tune emission color and quantum yield. mdpi.comacs.org | OLEDs, Chemosensors |

| Use of Bulky/Asymmetric Ligands | Can improve solubility and prevent aggregation-caused quenching, enhancing emission efficiency in the solid state. researchgate.net | OLEDs |

| Choice of Chelate Rings (e.g., C^N, N^N) | Influences the stability, excited state lifetime, and emission properties of the complex. mdpi.commdpi.com | OLEDs, Catalysis, Bioimaging |

| Ligand Selection for Volatility | Using smaller, fluorinated, or specific multi-ligand systems can increase volatility and thermal stability. mdpi.com | MOCVD, ALD |

| Introduction of Functional Groups | Allows for conjugation to other molecules, such as peptides for targeted drug delivery or surfaces for device integration. rsc.orgnih.gov | Theranostics, Surface Functionalization |

Ligand Design for Enhanced Volatility and Thermal Stability

The effectiveness of a precursor in chemical vapor deposition (CVD) and related techniques is largely dictated by its volatility and thermal stability. The precursor must be volatile enough to be transported into the reaction chamber but stable enough to avoid premature decomposition. For iridium complexes, the design of the organic ligands plays a pivotal role in achieving this balance.

The 2-ethylhexanoate ligand in Iridium tris(2-ethylhexanoate) contributes to the compound's hydrophobicity due to its branched alkyl chain. vulcanchem.com This organic moiety influences the intermolecular forces, which in turn affects the volatility of the complex. The design of ligands to enhance volatility often involves modifying their size and structure. While larger, bulkier ligands can shield the metal center and increase stability, an excessive increase in molecular weight can significantly decrease volatility. nih.gov Therefore, a careful balance must be struck. For instance, in the case of silver carboxylate precursors, ligands with a backbone of no more than five carbon atoms are typically used for MOCVD/ALD applications to maintain adequate volatility. nih.gov

Thermal stability is equally crucial. The precursor must remain intact during vaporization and transport to the deposition surface. The decomposition temperature of the precursor defines the "processing window" for deposition. For example, iridium(III) β-diketonates like Ir(acac)₃ exhibit high thermal stability, subliming without significant decomposition at temperatures between 453–473 K. researchgate.net The introduction of different substituents into the β-diketonate ligand, such as trifluoromethyl (CF₃) and tert-butyl (tBu) groups, can lower the melting point and influence thermal behavior. mdpi.com For example, Ir(ptac)₃ has a much lower melting point (83–84 °C) compared to Ir(acac)₃ (269–270 °C). mdpi.com

Research into other iridium precursors provides insights into ligand design strategies. For instance, modifying the neutral ligands in Ir(I) complexes has been shown to significantly impact thermal stability. The decomposition temperature was lowered from 370 °C for [Ir(COD)(EtCp)] to 220 °C for [Ir(C₂H₄)₂(EtCp)] by replacing the bulky cyclooctadiene (COD) ligand with smaller ethylene (B1197577) ligands. scispace.com This demonstrates that even subtle changes to the ligand structure can have a profound effect on the precursor's thermal properties.

Interactive Table: Thermal Properties of Selected Iridium Precursors

| Compound | Formula | Melting Point (°C) | Decomposition Temperature (°C) | Key Ligand Features |

| Iridium tris(acetylacetonate) | Ir(acac)₃ | 269–270 mdpi.com | >525 K (in O₂) researchgate.net | Bidentate β-diketonate |

| Iridium tris(pivaloyltrifluoroacetonate) | Ir(ptac)₃ | 83–84 mdpi.com | Not specified | Asymmetric β-diketonate with tBu and CF₃ groups |

| (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) | (MeCp)Ir(cod) | 36 electrochem.org | Not specified | Cyclopentadienyl and diene ligands |

| Acetylacetonato(1,5-cyclooctadiene)iridium(I) | (acac)Ir(cod) | 155 electrochem.org | Not specified | β-diketonate and diene ligands |

| Bis(ethylene)(ethylcyclopentadienyl)iridium(I) | [Ir(C₂H₄)₂(EtCp)] | Not specified | 220 scispace.com | Small, labile ethylene ligands |

Considerations for Solution-Phase Precursors

For deposition techniques that utilize liquid delivery systems, such as direct liquid injection CVD (DLI-CVD) or solution-based methods like the sol-gel process, the properties of the precursor in solution are paramount. mdpi.com Iridium tris(2-ethylhexanoate) is noted for its solubility in organic solvents, a characteristic imparted by the 2-ethylhexanoic acid moiety. ontosight.ai This solubility is a key requirement for its use in non-aqueous applications. americanelements.com

The stability of the precursor in the chosen solvent is a critical consideration. The precursor should not react with the solvent or decompose under storage or delivery conditions. For example, some iridium complexes can form oligomers in solution, which can affect their transport and reactivity. scispace.com The choice of solvent is also important; for instance, the use of a tetrahydrofuran (B95107) (THF) solution for the delivery of [Ir(cod)CpMe] allowed for exceptionally high growth rates in a CVD process. mdpi.com

The synthesis of Iridium tris(2-ethylhexanoate) itself is a solution-phase process, typically involving the reaction of an iridium precursor like iridium(III) chloride with 2-ethylhexanoic acid. vulcanchem.comsmolecule.com The purification of the final product may also involve solvent extraction or recrystallization from nonpolar solvents. vulcanchem.com

For sol-gel and other solution-based deposition methods, the precursor must be able to form a stable sol. mdpi.com The process often involves dissolving a suitable iridium salt, such as iridium(III) chloride or an iridium acetate (B1210297) precursor, in a solvent and then adding chelating agents and polyols. mdpi.com The resulting sol is then applied to a substrate and typically heat-treated to form the final iridium or iridium oxide film. mdpi.com The chemical properties of the precursor, including its reactivity and decomposition pathway, will influence the quality and composition of the resulting film. For instance, the presence of impurities in carboxylate precursors can strongly influence their thermal decomposition and the subsequent nucleation and growth of oxide nanocrystals. acs.org

Advanced Spectroscopic and Structural Characterization of Iridium Tris 2 Ethylhexanoate and Derived Materials

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is fundamental to confirming the chemical identity and coordination environment of the Iridium tris(2-ethylhexanoate) complex.

While detailed, specific NMR spectral data for Iridium tris(2-ethylhexanoate) is not widely available in public literature, the application of NMR spectroscopy is a standard method for characterizing such organometallic compounds. vulcanchem.com Both ¹H and ¹³C NMR would be employed to confirm the integrity of the 2-ethylhexanoate (B8288628) ligands after synthesis.

¹H NMR: The proton NMR spectrum would be expected to show a complex set of overlapping signals in the aliphatic region (typically 0.8-2.5 ppm) corresponding to the various -CH₃, -CH₂, and -CH groups of the ethyl and butyl chains on the ligand. Integration of these signals would confirm the proton count of the ligand. A key diagnostic feature would be the absence of a broad signal for the carboxylic acid proton (typically >10 ppm), which would indicate that the free 2-ethylhexanoic acid has been consumed and has coordinated to the iridium center.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the 2-ethylhexanoate ligand. The most downfield signal would correspond to the carboxylate carbon (-COO⁻), and its chemical shift would be sensitive to its coordination mode with the iridium ion.

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. mdpi.com For Iridium tris(2-ethylhexanoate), FTIR is crucial for confirming the coordination of the carboxylate group to the iridium metal center. The analysis of organometallic carboxylates, such as the 2-ethylhexanoate complexes of manganese and cobalt, provides a framework for interpreting the spectra. researchgate.netresearchgate.net

The key vibrational bands of interest are the asymmetric (νₐsym) and symmetric (νₛym) stretching modes of the carboxylate group (COO⁻). The frequency separation between these two bands (Δν = νₐsym - νₛym) is highly diagnostic of the ligand's coordination mode:

Ionic/Uncoordinated: Large Δν.

Monodentate: Δν is larger than in the ionic form.

Bidentate Chelating: Δν is significantly smaller than in the ionic form.

Bidentate Bridging: Δν is comparable to or slightly larger than the ionic form.

Films of similar metal 2-ethylhexanoate compounds have been shown to feature bridging ligands. researchgate.net

Table 1: Expected FTIR Vibrational Modes for Iridium tris(2-ethylhexanoate)

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Significance |

| Asymmetric C-H Stretch | Alkyl (-CH₃, -CH₂) | 2960 - 2850 | Confirms the presence of the aliphatic ligand backbone. |

| Asymmetric Carboxylate Stretch (νₐsym) | Carboxylate (COO⁻) | 1700 - 1540 | Position is highly sensitive to the coordination environment of the carboxylate group with the Ir center. |

| Symmetric Carboxylate Stretch (νₛym) | Carboxylate (COO⁻) | 1450 - 1360 | Used in conjunction with νₐsym to determine the coordination mode. |

| Ir-O Stretch | Metal-Oxygen Bond | 650 - 400 | Provides direct evidence of the bond between the iridium ion and the oxygen atoms of the ligand. |

Mass spectrometry is a vital tool for verifying the molecular weight of the parent compound and for analyzing the products of its decomposition. vulcanchem.com While high-resolution MS can confirm the exact mass of Iridium tris(2-ethylhexanoate) (calculated at 622.285 g/mol ), its primary role in advanced characterization is often coupled with other techniques to study thermal or photochemical breakdown. vulcanchem.com

When coupled with thermogravimetric analysis (TGA-MS), the mass spectrometer analyzes the gases evolved from the sample as it is heated. ardena.com This allows for the precise identification of the decomposition byproducts at specific temperatures. For instance, studies on the decomposition of iron(III) tris(2-ethylhexanoate) identified gaseous byproducts such as CO₂, heptane, and heptene. researchgate.net A similar analysis of Iridium tris(2-ethylhexanoate) would be expected to show the fragmentation and loss of the organic ligands, with the mass spectrometer detecting fragments related to the 2-ethylhexanoate structure before the final formation of a non-volatile iridium-containing residue.

Thermal Analysis for Precursor Behavior

Understanding the thermal stability and decomposition pathway of Iridium tris(2-ethylhexanoate) is critical for its use as a precursor in deposition processes like chemical vapor deposition (CVD) or in the synthesis of nanoparticles.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ardena.com This technique provides critical data on the volatility of the precursor and its decomposition profile. For Iridium tris(2-ethylhexanoate), TGA reveals the temperatures at which the organic ligands are removed and the mass of the final inorganic residue.

While a detailed TGA curve for this specific compound is not readily published, the general behavior of iridium carboxylates suggests decomposition occurs at elevated temperatures. It is reported that iridium carboxylates typically decompose to form iridium oxides along with carbonaceous residues at temperatures exceeding 300°C. vulcanchem.com The TGA curve would likely show one or more mass loss steps corresponding to the sequential or overlapping decomposition of the three 2-ethylhexanoate ligands, stabilizing at a final residual mass consistent with the formation of an iridium oxide (e.g., IrO₂).

Table 2: Anticipated TGA Profile for Iridium tris(2-ethylhexanoate) Decomposition in Air

| Temperature Range (°C) | Process | Expected Mass Loss | Evolved Gases (Analyzed by TGA-MS) |

| < 250 °C | Desorption of volatile impurities | Minor | Residual solvent, adsorbed water |

| 250 - 450 °C | Decomposition of 2-ethylhexanoate ligands | Major | CO₂, H₂O, fragments of the alkyl chain (e.g., heptane, heptene) researchgate.net |

| > 450 °C | Final residue formation | Stable Mass | None |

| Final Residue | Iridium Oxide (IrO₂) Formation | ~30.7% of initial mass | N/A |

X-ray Diffraction (XRD) for Crystallinity and Orientation Analysis of Derived Films

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of the solid materials and thin films that are produced from the Iridium tris(2-ethylhexanoate) precursor after a thermal or chemical conversion process. The precursor itself is generally not crystalline and thus not analyzed by XRD. The resulting XRD pattern provides information on phase identity, degree of crystallinity, crystallite size, and preferred orientation.

When Iridium tris(2-ethylhexanoate) is decomposed on a substrate to form a thin film, XRD is used to determine if the resulting material is amorphous, nanocrystalline, or highly crystalline. researchgate.net For example, post-deposition annealing often increases the crystallinity of the film, which is observable as sharper and more intense peaks in the XRD pattern. researchgate.net Analysis of the peak positions allows for the identification of the specific phase formed, such as metallic iridium (Ir) or iridium oxide (IrO₂), by comparing the data to standard diffraction patterns. mpg.de Furthermore, the width of the diffraction peaks can be used to estimate the average size of the crystalline domains via the Scherrer equation, while the relative intensities of the peaks can reveal if the crystallites have a preferred growth direction (texture). researchgate.netresearchgate.net

Table 3: Key XRD Peaks for Potential Phases Derived from Iridium Precursor

| Crystalline Phase | Crystal System | JCPDS Card No. (Reference) | Major Diffraction Peaks (2θ) for Cu Kα |

| Iridium (Ir) | Cubic | 87-0715 mpg.de | ~40.7°, 47.3°, 69.1°, 83.3° |

| Iridium Oxide (IrO₂) | Tetragonal | 15-0870 mpg.de | ~28.1°, 34.7°, 40.0°, 54.0°, 58.4° |

Microscopic Techniques for Morphology and Nanostructure Characterization

The physical and chemical properties of thin films derived from Iridium tris(2-ethylhexanoate) are intrinsically linked to their surface morphology and underlying nanostructure. To visualize and quantify these characteristics, advanced microscopic techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable. These methods provide critical insights into the film's topography, grain size, porosity, and surface roughness, which are determining factors for the material's performance in various applications.

Scanning Electron Microscopy (SEM) of Thin Films

Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface. In the context of thin films derived from Iridium tris(2-ethylhexanoate), SEM is employed to investigate the microstructure, surface topography, and elemental composition. The technique involves scanning the sample with a focused beam of electrons. The interaction of these electrons with the atoms in the sample produces various signals that contain information about the surface's morphology and composition.

Detailed research findings from SEM analysis of iridium-based thin films, often prepared from metal-organic precursors, reveal a range of morphologies depending on the deposition parameters. For instance, studies on iridium and iridium oxide films, which can be produced from precursors like Iridium tris(2-ethylhexanoate) through processes such as metal-organic chemical vapor deposition (MOCVD) or spin coating followed by thermal treatment, show that the substrate temperature and atmosphere during processing significantly influence the resulting structure. mdpi.comaip.org

The following table summarizes typical morphological findings from SEM analysis of iridium-based thin films.

| Feature | Observation | Significance |

| Microstructure | Can range from dense and uniform to porous and columnar. researchgate.netresearchgate.net | Affects mechanical stability, conductivity, and catalytic activity. |

| Grain Size | Varies with deposition temperature and annealing conditions. | Influences electrical resistivity and surface area. |

| Surface Topography | Can be smooth or exhibit dendritic and granular features. scirp.org | Determines the active surface area and frictional properties. |

| Film Uniformity | Can show variations in thickness or the presence of defects. | Critical for consistent performance in electronic and optical applications. |

This table is a representation of typical data obtained from SEM analysis of iridium-based thin films.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. pressbooks.pub It is a non-destructive technique that allows for the three-dimensional imaging of a sample's surface topography. pressbooks.pub For thin films derived from Iridium tris(2-ethylhexanoate), AFM is crucial for quantifying surface roughness and observing nanoscale features that are not resolvable by SEM.

The AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create a topographical map. pressbooks.pub This technique is particularly valuable for characterizing the smooth surfaces of high-quality thin films.

Research on iridium and iridium oxide thin films has utilized AFM to correlate surface morphology with deposition conditions and functional properties. For instance, the root-mean-square (RMS) roughness of a film, a key parameter obtained from AFM, can be as low as a few nanometers, indicating a very smooth surface. scispace.com Studies have shown that the surface roughness of iridium films can increase with higher deposition temperatures. researchgate.net The ability to visualize electrode surfaces at the nanoscale is critical for understanding degradation mechanisms and the relationship between surface morphology and performance. pressbooks.pub The analysis of surface characteristics, such as roughness, is important for applications in medical implants and electronics.

The data table below presents representative quantitative surface morphology data for iridium-based thin films as would be determined by AFM.

| Parameter | Typical Value Range | Significance |

| Root-Mean-Square (RMS) Roughness | 0.5 - 10 nm | A measure of the overall surface roughness; lower values indicate a smoother film. scispace.comtosoh.co.jp |

| Average Roughness (Ra) | 0.4 - 8 nm | The arithmetic average of the absolute values of the surface height deviations. |

| Peak-to-Valley Height (Rmax) | 2 - 50 nm | The difference between the highest and lowest points on the surface, indicating the extremity of surface features. |

| Surface Skewness (Rsk) | -1.0 to 1.0 | Describes the asymmetry of the surface height distribution; a value of 0 indicates a symmetric (e.g., Gaussian) distribution. |

This table is a representation of typical data obtained from AFM analysis of iridium-based thin films.

Computational and Theoretical Investigations in Iridium Tris 2 Ethylhexanoate Chemistry

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic ground state of molecules. By focusing on the electron density rather than the full many-electron wavefunction, DFT offers a computationally tractable approach to understanding molecular properties.

Geometry Optimization and Frontier Molecular Orbital Analysis

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. Through geometry optimization, the lowest energy arrangement of atoms in Iridium tris(2-ethylhexanoate) can be predicted. This process would reveal key structural parameters such as the Ir-O bond lengths and the coordination geometry around the central iridium atom, which is expected to be a distorted octahedron.

Once the optimized geometry is obtained, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be performed. The energies and spatial distributions of these orbitals are critical in determining the compound's reactivity and electronic properties. For a typical iridium(III) complex, the HOMO is often characterized by a significant contribution from the iridium d-orbitals, while the LUMO may be localized on the ligands.

Illustrative Frontier Molecular Orbital Properties for Iridium tris(2-ethylhexanoate)

| Orbital | Energy (eV) | Primary Contribution |

| LUMO+1 | -1.5 | Ligand (π) |

| LUMO | -2.0 | Ligand (π) |

| HOMO | -5.5 | Iridium (d) / Oxygen (p) |

| HOMO-1 | -5.8 | Iridium (d) |

Note: The data in this table is illustrative and based on typical values for iridium(III) carboxylate complexes. Actual values for Iridium tris(2-ethylhexanoate) would require specific calculations.

Selection and Efficacy of DFT Functionals (e.g., B3LYP, M06-2X, ωB97X)

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For transition metal complexes like Iridium tris(2-ethylhexanoate), hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide a good balance of accuracy and computational cost.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that has shown success in predicting the geometries and electronic properties of a broad range of molecules, including iridium complexes.

M06-2X is a high-nonlocality functional that is often well-suited for main-group thermochemistry, kinetics, and noncovalent interactions. Its performance for transition metal complexes can be system-dependent.

ωB97X is a long-range corrected hybrid functional, which is particularly useful for describing systems with significant charge-transfer character.

The selection of an appropriate functional is a critical step in any computational study, and often, benchmarking against experimental data or higher-level calculations is necessary to ensure the reliability of the results. For iridium complexes, functionals like B3LYP have been shown to provide reliable predictions of their properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the interaction of Iridium tris(2-ethylhexanoate) with light, such as in photophysical applications, it is necessary to investigate its electronic excited states. Time-Dependent Density Functional Theory is the most common method for this purpose, providing insights into absorption and emission properties.

Prediction of Absorption and Emission Spectra

TD-DFT can be used to simulate the electronic absorption spectrum of Iridium tris(2-ethylhexanoate) by calculating the energies and oscillator strengths of vertical electronic transitions from the ground state. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions.

Furthermore, by optimizing the geometry of the lowest-lying triplet excited state, TD-DFT can predict the phosphorescence emission energy. This is particularly relevant for iridium complexes, which are known for their strong spin-orbit coupling that facilitates phosphorescence. The predicted emission wavelength would be a key parameter for assessing the potential of Iridium tris(2-ethylhexanoate) in applications such as organic light-emitting diodes (OLEDs).

Illustrative Predicted Photophysical Data for Iridium tris(2-ethylhexanoate)

| Property | Predicted Value | Corresponding Electronic Transition |

| Absorption λmax | ~350 nm | S0 → S1 (MLCT) |

| Emission λmax | ~500 nm | T1 → S0 (Phosphorescence) |

Note: The data in this table is illustrative and based on general characteristics of iridium(III) complexes. Actual values for Iridium tris(2-ethylhexanoate) would require specific TD-DFT calculations.

Mechanistic Insights from Computational Modeling

Beyond the study of static molecular properties, computational modeling can provide detailed insights into the mechanisms of chemical reactions involving Iridium tris(2-ethylhexanoate). By mapping the potential energy surface of a reaction, key transition states and intermediates can be identified, and reaction barriers can be calculated.

For instance, if Iridium tris(2-ethylhexanoate) were to be used as a catalyst, DFT calculations could be employed to elucidate the catalytic cycle. This would involve identifying the structures and energies of all relevant species along the reaction pathway, such as substrate-catalyst adducts, transition states for bond activation, and product release steps. Such studies are invaluable for understanding catalyst activity and selectivity, and for the rational design of improved catalysts. While no specific mechanistic studies on Iridium tris(2-ethylhexanoate) are currently available, the computational methodologies are well-established for providing such detailed mechanistic understanding for a wide range of transition metal-catalyzed reactions.

Elucidation of Catalytic Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of iridium-catalyzed reactions. While specific DFT studies on Iridium tris(2-ethylhexanoate) are not extensively documented in publicly available literature, the catalytic pathways can be inferred from studies on analogous iridium(III) carboxylate and other iridium(III) complexes involved in processes like C-H activation and arylation. nih.gov

A common mechanistic pathway investigated for iridium(III) catalysts is the Concerted Metalation-Deprotonation (CMD) mechanism. nih.gov In this pathway, the iridium center coordinates to the substrate, followed by a simultaneous cleavage of a C-H bond and transfer of the proton to a ligand or a base. For a hypothetical catalytic cycle involving Iridium tris(2-ethylhexanoate), DFT calculations would be employed to model the following key steps:

Ligand Exchange/Substrate Coordination: The initial step would involve the displacement of one of the 2-ethylhexanoate (B8288628) ligands or the coordination of the substrate to the iridium center. The energetics of this process would be calculated to determine its feasibility.

C-H Bond Activation: This is often the rate-determining step. DFT would be used to locate the transition state for the C-H bond cleavage and calculate the activation energy barrier. The calculations would likely show that the transition state involves a strong interaction between the iridium and the carbon of the arene, a characteristic feature of Ir(III)-catalyzed C-H arylation. nih.gov

Reductive Elimination/Product Formation: Following C-H activation and subsequent reaction steps (e.g., migratory insertion), the final product is formed, and the catalyst is regenerated. The energy profile of this step would also be computationally modeled.

The choice of computational method is critical for obtaining accurate results. Functionals such as M06 are often employed for geometry optimizations and frequency calculations in iridium-catalyzed reactions. acs.org A mixed basis set, for instance, using LANL2DZ for the iridium atom and 6-31G(d,p) for other atoms, is a common approach. acs.org

The table below illustrates a hypothetical reaction energy profile for a catalytic cycle, demonstrating the type of data that would be generated from such a computational study.

| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| 1 | Catalyst + Substrate | 0.0 |

| 2 | Substrate Coordination Complex | -5.2 |

| 3 | C-H Activation Transition State | +18.5 |

| 4 | Iridacycle Intermediate | -12.7 |

| 5 | Reductive Elimination Transition State | +15.3 |

| 6 | Product Complex | -25.0 |

| 7 | Catalyst + Product | -20.8 |

Note: This table is illustrative and based on typical values for iridium-catalyzed reactions; it is not based on specific experimental or computational data for Iridium tris(2-ethylhexanoate).

Investigation of Thermal Decomposition Mechanisms

Understanding the thermal decomposition mechanism of Iridium tris(2-ethylhexanoate) is vital for its application as a precursor in techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). Computational studies can predict the initial bond cleavage events and subsequent decomposition pathways.

Based on studies of other metal carboxylates, the decomposition is likely to initiate with the homolytic or heterolytic cleavage of an iridium-oxygen bond. DFT calculations can be used to determine the bond dissociation energies (BDEs) of the Ir-O bonds. The pathway with the lowest BDE would be the most likely initiation step.

Following the initial bond cleavage, a series of subsequent reactions, such as beta-hydride elimination from the 2-ethylhexanoate ligand or decarboxylation, can occur. Computational modeling can map out the potential energy surface for these various pathways, identifying the transition states and intermediates to predict the most favorable decomposition route and the resulting products. The thermal stability of related iridium complexes has been shown to be quite high, with decomposition temperatures often exceeding 300°C. researchgate.net

A simplified, hypothetical decomposition pathway is outlined in the table below, which could be quantitatively explored through computational methods.

| Step | Reaction | Activation Energy (kcal/mol) (Hypothetical) |

| 1 | Ir-O Bond Homolysis | 65 |

| 2 | Decarboxylation of the carboxylate radical | 15 |

| 3 | Beta-hydride elimination from the ligand | 30 |

Note: This table presents a simplified, hypothetical scenario. A full computational study would involve a more complex network of reactions.

Inclusion of Relativistic Effects and Spin-Orbit Coupling in Calculations

For heavy elements like iridium (Z=77), relativistic effects become significant and must be included in computational studies to achieve accurate results. These effects arise from the high velocity of the core electrons, which leads to a contraction of s and p orbitals and an expansion of d and f orbitals.

Scalar relativistic effects primarily influence the energetics and geometries of the iridium complex. These are often incorporated using methods like the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian.

Spin-orbit coupling (SOC) is another crucial relativistic effect that arises from the interaction between the spin and orbital angular momenta of the electrons. In iridium complexes, SOC is responsible for phenomena such as phosphorescence and efficient intersystem crossing. chemrxiv.org For accurate prediction of excited-state properties, such as emission energies and photophysical rates, the inclusion of SOC is essential.

Time-dependent DFT (TD-DFT) calculations are a common method for studying the excited states of iridium complexes. nih.gov When combined with methodologies that account for spin-orbit coupling, TD-DFT can provide valuable insights into the electronic transitions that govern the photophysical properties of these compounds. The computational cost of including these effects is significant, but necessary for a correct description of the system's behavior. The choice of exchange-correlation functional in TD-DFT calculations is also critical for obtaining accurate emission energy predictions. nih.gov

Applications in Catalysis Research Utilizing Iridium Tris 2 Ethylhexanoate Derivatives

Homogeneous Catalysis

In homogeneous catalysis, iridium complexes derived from iridium tris(2-ethylhexanoate) are explored for their potential in several key organic reactions. The 2-ethylhexanoate (B8288628) ligands can be readily displaced by other coordinating molecules, allowing for the in-situ formation of tailored catalyst systems.

Hydrogenation and Asymmetric Hydrogenation Reactions

Iridium complexes are well-established as powerful catalysts for hydrogenation reactions, including the challenging asymmetric hydrogenation of unfunctionalized olefins. Chiral iridium complexes, often featuring bicyclic pyridine-based N,P ligands, have demonstrated high efficiency in the enantioselective hydrogenation of trialkyl-substituted olefins, achieving enantiomeric excesses of up to 99%. nih.gov While specific studies focusing solely on derivatives of iridium tris(2-ethylhexanoate) are not extensively documented, the general principles of iridium-catalyzed hydrogenation are applicable. The precursor can be used to generate active iridium hydride species in the presence of a suitable ligand and a hydrogen source.

For instance, the hydrogenation of α- and γ-tocotrienyl acetate (B1210297) to their corresponding tocopheryl acetates has been accomplished with high diastereoselectivity using iridium catalysts. nih.gov Furthermore, iridium-catalyzed asymmetric transfer hydrogenation of quinolines using Hantzsch esters as the hydrogen source has been developed, providing an efficient route to tetrahydroquinolines. dicp.ac.cn These examples highlight the potential for developing catalytic systems derived from iridium tris(2-ethylhexanoate) for a broad range of hydrogenation and asymmetric hydrogenation reactions.

Table 1: Examples of Iridium-Catalyzed Asymmetric Hydrogenation

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| (E)-2-cyclohexyl-2-butene | Chiral Ir-N,P complex | 97% | nih.gov |

| (E)-3,4-dimethyl-2-pentene | Chiral Ir-N,P complex | 94% | nih.gov |

| (Z)-3,4-dimethyl-2-pentene | Chiral Ir-N,P complex | 93% | nih.gov |

| 2-Substituted Quinolines | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | up to 88% | dicp.ac.cn |

C-H Activation and Functionalization

Iridium catalysts have gained significant attention for their ability to mediate C-H activation and functionalization, offering a direct method for the modification of organic molecules. diva-portal.orgdiva-portal.org The [Cp*Ir(III)] catalytic system, for example, has been instrumental in developing methodologies for the directed ortho-C-H activation of various substrates, including those relevant to drug discovery. diva-portal.orgdiva-portal.org These reactions enable transformations such as iodination, methylation, amination, and sulfonamidation of benzoic acids. diva-portal.org

While direct applications of iridium tris(2-ethylhexanoate) in this area are still emerging, its potential as a precursor to catalytically active Ir(III) species is significant. The generation of a cationic iridium catalyst from a suitable iridium precursor is often a key step in these reactions. nih.gov For example, iridium-catalyzed hydroarylation of various unsaturated compounds proceeds via C-H activation, demonstrating the utility of iridium in forming new carbon-carbon bonds. nih.gov

Hydroformylation (by analogy with Rhodium 2-ethylhexanoate)

Hydroformylation, or the "oxo process," is a crucial industrial reaction for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). Rhodium complexes are the catalysts of choice for this transformation on an industrial scale, offering high activity and selectivity under mild conditions. rsc.orgresearchgate.netmatthey.com Rhodium complexes with phosphine (B1218219) ligands, such as RhH(CO)(PPh₃)₃, are known to be highly effective. rsc.org

Given the close relationship between rhodium and iridium in the periodic table (both are Group 9 elements), analogies can be drawn for their catalytic behavior. While rhodium is generally superior for hydroformylation, iridium catalysts have been investigated for related carbonylation reactions. By analogy with rhodium 2-ethylhexanoate, which can serve as a precursor to active rhodium carbonyl hydride species, iridium tris(2-ethylhexanoate) could potentially be utilized to generate iridium-based catalysts for hydroformylation, although likely with different activity and selectivity profiles compared to its rhodium counterpart.

Heterogeneous Catalysis and Nanoparticle Formation

The use of organometallic precursors is a common strategy for the synthesis of supported metal nanoparticles, which are important heterogeneous catalysts.

Formation of Supported Iridium Nanoparticles from Organometallic Precursors

Iridium nanoparticles (NPs) exhibit unique catalytic properties and are of interest for various applications. The formation of well-defined and highly dispersed supported iridium nanoparticles is crucial for maximizing their catalytic performance. A common approach involves the impregnation or infiltration of a support material with an organometallic iridium precursor, followed by a reduction step.

For example, iridium nanoparticles have been successfully stabilized within the framework of metal-organic frameworks (MOFs), such as ZIF-8. nih.gov In this method, an organometallic iridium precursor, such as Ir(COD)(MeCp), is introduced into the MOF via gas-phase infiltration, followed by hydrogenolysis to form the iridium nanoparticles. nih.gov These IrNPs@ZIF-8 materials have demonstrated high activity, selectivity, and reusability in the hydrogenation of cyclohexene (B86901) and phenylacetylene. nih.gov

Similarly, Ziegler-type catalysts, which are formed from a transition metal precursor and an organoaluminum compound, can lead to the formation of catalytically active metal nanoclusters. Studies on a system derived from [(1,5-COD)Ir(μ-O₂C₈H₁₅)]₂ and AlEt₃ have shown the formation of a broad distribution of iridium species, including nanometer-scale noncrystalline nanoclusters. wpmucdn.com Given its similar carboxylate ligation, Iridium tris(2-ethylhexanoate) is a viable precursor for the synthesis of supported iridium nanoparticles on various materials like silica, alumina, or carbon, following similar impregnation and reduction protocols. The choice of support and the method of preparation can significantly influence the size, morphology, and catalytic activity of the resulting iridium nanoparticles.

Single-Atom Catalysis and Atomically Dispersed Iridium Sites

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, maximizing the utilization of precious metals like iridium by dispersing individual atoms on a support material. frontiersin.orgvt.edu This configuration offers unique electronic properties and a high density of active sites. frontiersin.orgvt.edursc.org The synthesis of iridium SACs often involves anchoring iridium precursors onto supports like titanium oxide (TiO2), ceria (CeO2), or cobalt oxide, followed by reduction or activation procedures to create isolated Ir atoms. frontiersin.orgvt.edu These atomically dispersed iridium sites have shown exceptional activity in various reactions, including the oxygen evolution reaction (OER) and CO oxidation. vt.edursc.orgazonano.com The strong interaction between the iridium atom and the support material is crucial, influencing the electronic structure and, consequently, the catalytic performance. frontiersin.org While various iridium salts and complexes are used for the synthesis of SACs, specific studies employing Iridium tris(2-ethylhexanoate) as the precursor for creating atomically dispersed iridium sites are not found in the reviewed literature.

Water Oxidation Catalysis

Iridium-based materials are benchmark catalysts for the oxygen evolution reaction (OER), or water oxidation, particularly under acidic conditions, due to their unique balance of activity and stability. nih.gov The field encompasses a wide range of materials, from iridium oxides (IrO2) and hydroxides to molecular iridium complexes. nih.govrsc.org Research into molecular iridium catalysts for water oxidation has often focused on organometallic precursors, particularly those containing pentamethylcyclopentadienyl (Cp*) ligands. researchgate.netnih.gov These complexes can act as precatalysts, transforming under reaction conditions into the active catalytic species, which can be either homogeneous or heterogeneous in nature. nih.gov The oxidation state of iridium during catalysis is a key area of investigation, with evidence pointing to the involvement of high-valent species, such as Ir(V). rsc.org Despite the extensive research on various iridium compounds for water oxidation, there is no specific mention in the scientific literature of Iridium tris(2-ethylhexanoate) being used as a precursor or catalyst for this reaction.

Benzene (B151609) Hydrogenation and Selective Coupling Reactions

Iridium complexes are effective catalysts for hydrogenation reactions, including the challenging hydrogenation of aromatic compounds like benzene. dicp.ac.cnmatec-conferences.orgmdpi.comdtic.mil The selective hydrogenation of benzene to cyclohexene, a valuable industrial intermediate, is a significant area of research where ruthenium catalysts are prominent, but iridium systems are also explored. mdpi.com Catalysis often involves iridium complexes with specific ligands that can activate hydrogen and the substrate. For instance, Ziegler-type catalysts, which can be formed from transition metal carboxylates like nickel(II) 2-ethylhexanoate and an aluminum alkyl, are used for industrial hydrogenations, suggesting a potential parallel for iridium carboxylates, though this is not explicitly documented for Iridium tris(2-ethylhexanoate). nih.gov

Furthermore, iridium catalysis is pivotal in C-H activation and selective cross-coupling reactions. nih.govrsc.org These reactions create new carbon-carbon or carbon-heteroatom bonds by functionalizing otherwise inert C-H bonds. While a broad array of iridium complexes are employed for these transformations, the literature does not specify the use of Iridium tris(2-ethylhexanoate) for either benzene hydrogenation or selective coupling reactions.

Nucleation and Growth Kinetics of Iridium Nanoparticles in Catalytic Systems

Understanding the formation of iridium nanoparticles is crucial for controlling their size, shape, and catalytic properties. The study of nucleation and growth kinetics provides insight into the mechanisms of nanoparticle formation, often described by models involving distinct nucleation and autocatalytic growth steps. metu.edu.trresearchgate.netnih.govmaine.eduucl.ac.uk Research in this area has extensively utilized various iridium precursors, such as polyoxometalate-supported iridium complexes, to monitor the formation process. metu.edu.trresearchgate.netnih.gov These studies have revealed complex mechanisms, including termolecular nucleation events, and have shown that factors like solvent and precursor concentration can significantly impact the final nanoparticle size distribution. researchgate.netnih.gov However, detailed kinetic studies on the nucleation and growth of iridium nanoparticles specifically from the thermal or chemical reduction of Iridium tris(2-ethylhexanoate) are not available in the surveyed literature. Such studies are essential for the rational design and synthesis of iridium nanocatalysts with tailored properties.

Applications in Thin Film Deposition and Advanced Materials Fabrication

Chemical Vapor Deposition (CVD) and Metalorganic Chemical Vapor Deposition (MOCVD)

CVD and its variant, MOCVD, are cornerstone techniques for producing high-quality thin films. These processes involve the introduction of a volatile precursor into a reaction chamber where it decomposes on a heated substrate, leaving behind a solid thin film.

Iridium tris(2-ethylhexanoate) as a Precursor for Iridium Thin Films

While many iridium precursors for CVD and MOCVD are based on acetylacetonate (B107027) or cyclopentadienyl (B1206354) ligands, carboxylate complexes like Iridium tris(2-ethylhexanoate) represent another class of potential precursors. The 2-ethylhexanoate (B8288628) ligand, being a medium-chain carboxylate, could offer a balance between volatility and thermal stability. In a hypothetical MOCVD process, Iridium tris(2-ethylhexanoate) would be vaporized and transported into the deposition chamber. Upon reaching the heated substrate, the ligands would detach, and with the aid of a co-reactant gas (such as hydrogen or oxygen), a pure iridium or iridium oxide film would be formed. The choice of co-reactant is crucial in determining the final composition of the deposited film.

Volatility and Thermal Decomposition Characteristics for CVD Processes

The successful application of Iridium tris(2-ethylhexanoate) in CVD is contingent on its thermal properties. The precursor must be volatile enough to be transported into the reactor at a reasonable temperature without premature decomposition. The decomposition temperature is another critical parameter; it must be low enough to allow for film deposition at temperatures compatible with the substrate material but high enough to prevent decomposition during vaporization and transport.

Metal 2-ethylhexanoates, in general, are known to be useful precursors in materials science due to their solubility in organic solvents and their ability to decompose cleanly to form metal or metal oxide nanoparticles and thin films. The thermal decomposition of Iridium tris(2-ethylhexanoate) would likely proceed through the cleavage of the iridium-oxygen bonds of the carboxylate groups, leading to the release of the organic ligands as volatile byproducts.

Influence of Deposition Parameters on Film Growth and Properties

The properties of the resulting iridium thin film are heavily influenced by various deposition parameters. A systematic study, were it to be conducted, would likely investigate the following:

| Deposition Parameter | Expected Influence on Film Properties |

| Substrate Temperature | Affects the decomposition rate of the precursor, film crystallinity, and grain size. Higher temperatures generally lead to more crystalline films but can also introduce thermal stress. |

| Precursor Flow Rate | Influences the film growth rate. A higher flow rate can increase the deposition rate up to a certain point, beyond which it may lead to gas-phase reactions and particle formation. |

| Reactor Pressure | Affects the mean free path of the precursor molecules and the boundary layer thickness, which in turn influences the uniformity and conformality of the film. |

| Co-reactant Gas | The type (e.g., H₂, O₂, NH₃) and flow rate of the co-reactant gas determine the film's composition (e.g., metallic iridium, iridium oxide, iridium nitride) and purity. |

By carefully controlling these parameters, it would be theoretically possible to tailor the microstructure, thickness, and electrical properties of the iridium films deposited from an Iridium tris(2-ethylhexanoate) precursor.

Atomic Layer Deposition (ALD)

ALD is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. It relies on sequential, self-limiting surface reactions.

Iridium tris(2-ethylhexanoate) Derivatives in ALD Processes

For a compound to be suitable for ALD, it must exhibit specific surface reactivity. While there is no direct literature on the use of Iridium tris(2-ethylhexanoate) in ALD, one could envision the design of derivatives that are more amenable to the ALD process. For instance, modifying the ligands to enhance their reactivity with surface functional groups or to lower the decomposition temperature could make them viable ALD precursors. The general principle of ALD relies on the precursor chemisorbing onto the substrate surface in a self-limiting manner, followed by a pulse of a co-reactant that reacts with the adsorbed precursor to form a monolayer of the desired material.

Self-Limiting Growth Mechanisms and Saturation Behavior

A hallmark of ALD is its self-limiting growth mechanism. In a hypothetical ALD process using an Iridium tris(2-ethylhexanoate)-based precursor, the first step would involve pulsing the precursor into the reactor. The precursor molecules would adsorb and react with the substrate surface until all available reactive sites are occupied, at which point the reaction would stop. This is the saturation step. Any excess precursor and byproducts are then purged from the chamber.

Subsequently, a co-reactant (e.g., ozone, oxygen plasma) is introduced, which reacts with the surface-bound iridium species to form a layer of iridium or iridium oxide and to regenerate the surface for the next precursor pulse. This cycle is repeated to build the film layer by layer. The growth per cycle (GPC) would ideally be constant within a specific temperature range known as the "ALD window."

The saturation behavior could be studied by varying the pulse times of the precursor and co-reactant and observing the resulting film thickness per cycle.

| Precursor/Reactant | Saturation Behavior |

| Iridium Precursor Pulse | Film thickness per cycle increases with pulse time until it reaches a plateau, indicating that the surface is saturated with the precursor. |

| Co-reactant Pulse | Similarly, the growth per cycle increases with the co-reactant pulse time until the surface reaction is complete. |

Reactant Selection (e.g., O₂, H₂, O₃) and Sequential Pulsing

Atomic Layer Deposition is a cyclical process reliant on sequential, self-limiting surface reactions. mdpi.com Each cycle involves pulsing a precursor, purging the chamber with an inert gas, pulsing a co-reactant, and another purge step. mdpi.comgoogle.com The choice of co-reactant is critical as it dictates the composition and properties of the final film.

For the deposition of iridium films, various reactants are employed. Molecular oxygen (O₂) is a common co-reactant used for the oxidative decomposition of iridium precursors. bohrium.comresearchgate.net Ozone (O₃) can also be used, sometimes enabling deposition at lower temperatures. rsc.orgntu.edu.sg To ensure the deposition of pure, metallic iridium rather than iridium oxide, a reductive co-reactant is often introduced. rsc.org

A typical ALD process might involve sequential pulses of an iridium precursor, an oxidizer like O₂ or O₃, and then a reducing agent like hydrogen (H₂). rsc.orgresearchgate.netresearchgate.net For example, metallic iridium films have been successfully deposited by adding a reductive hydrogen pulse after an oxidative ozone pulse. rsc.org The selection of these reactants and the timing of their sequential pulses are key process parameters that control the film's characteristics.

Table 1: Reactants in Iridium ALD

| Reactant | Purpose | Film Type |

| Oxygen (O₂) | Oxidative decomposition of precursor | Metallic Iridium or Iridium Oxide |

| Ozone (O₃) | Oxidative decomposition, often at lower temperatures | Metallic Iridium or Iridium Oxide |

| Hydrogen (H₂) | Reduction of iridium oxide to metallic iridium | Metallic Iridium |

Growth Mechanisms and Morphology Control of Thin Films

The final properties of an iridium thin film are highly dependent on its growth mechanism and the resulting morphology. Understanding and controlling these factors are crucial for fabricating high-performance devices.

Nucleation Phenomena (e.g., Volmer-Weber Model)

The initial formation of iridium films via ALD on dielectric surfaces typically follows the Volmer-Weber, or island growth, model. researchgate.net In this mechanism, the deposited iridium atoms are more strongly bonded to each other than to the substrate surface. This results in the formation of discrete, three-dimensional islands of iridium on the substrate in the initial ALD cycles. mdpi.com

The size, shape, and distribution of these islands are heavily influenced by the substrate material. mdpi.comacs.org For instance, iridium growth can be significantly inhibited on surfaces like Al₂O₃ and HfO₂, leading to a delayed formation of a continuous film. mdpi.com In contrast, other substrates may promote quicker nucleation. mdpi.com As the number of ALD cycles increases, these islands grow and eventually coalesce to form a continuous, percolated network. researchgate.net

Layer-by-Layer Growth (e.g., Frank-Van der Merwe Growth)

The Frank-Van der Merwe growth mode, also known as layer-by-layer growth, represents an ideal growth mechanism where atoms are more attracted to the substrate than to each other. This results in the formation of a complete, two-dimensional monolayer before the next layer begins to form. While this is the preferred model for producing exceptionally smooth and uniform films, it is not the typical growth mode for noble metals like iridium on dielectric substrates. researchgate.net The tendency for iridium to follow the Volmer-Weber model underscores the challenges in achieving perfectly smooth, ultra-thin films.

Table 2: Comparison of Thin Film Growth Models

| Growth Model | Description | Resulting Morphology |

| Volmer-Weber | Atoms are more strongly bound to each other than to the substrate. | 3D islands that grow and coalesce. |

| Frank-Van der Merwe | Atoms are more strongly bound to the substrate than to each other. | Ideal 2D layer-by-layer growth. |

Control of Film Orientation and Microstructure

The microstructure and crystalline orientation of the iridium film can be controlled through various process parameters. The substrate itself plays a significant role; the properties of the underlying material can influence the orientation of the iridium crystallites that form. mdpi.com

Deposition temperature is another critical factor. Higher temperatures can affect the surface diffusion of adatoms, influencing the density and size of the initial iridium nanoparticles and, consequently, the final film's smoothness and continuity. researchgate.netacs.org Studies have shown that iridium films deposited by ALD often exhibit a polycrystalline structure with a preferred (111) orientation, as this orientation has the lowest surface energy. researchgate.netresearchgate.net By carefully selecting the substrate and optimizing deposition conditions, it is possible to tailor the film's microstructure for specific applications.

Applications in Microelectronics and Device Fabrication

The unique properties of iridium, including its high chemical stability, high work function, and ability to withstand oxidizing conditions, make it a valuable material in microelectronics. sciencepublishinggroup.comresearchgate.net

Electrode Materials for Memory Devices (DRAMs, FRAMs)

Iridium thin films are particularly important as electrode materials in high-density memory devices such as Dynamic Random Access Memories (DRAMs) and Ferroelectric Random Access Memories (FRAMs). bohrium.comsciencepublishinggroup.comresearchgate.net In these applications, the electrode must maintain its integrity during the high-temperature processing steps required for the high-permittivity or ferroelectric dielectric layers.

Iridium's excellent resistance to oxidation prevents the formation of an insulating oxide layer at the electrode-dielectric interface, which is crucial for reliable device performance. researchgate.net Its chemical stability ensures compatibility with the complex material stacks used in modern integrated circuits. sciencepublishinggroup.com The ability of ALD to deposit highly conformal and uniform iridium films is essential for fabricating the three-dimensional capacitor structures found in advanced DRAMs, ensuring consistent performance across the entire wafer. fraunhofer.de

Information regarding "Iridium tris(2-ethylhexanoate)" in the requested applications is not available in the public domain.

Extensive research efforts to gather information specifically on the applications of Iridium tris(2-ethylhexanoate) in thin film deposition for Metal-Oxide-Semiconductor Field Effect Transistors (MOSFETs) gate electrodes, as well as for protective and optical coatings, have yielded no specific findings.

Further investigation into materials science databases and chemical supplier application notes also did not provide any specific instances of "Iridium tris(2-ethylhexanoate)" being utilized for these purposes. This suggests that either the compound is not commonly used in these applications, its use is proprietary and not publicly disclosed, or research in this specific area has not been published.

Therefore, the article cannot be generated as per the provided outline due to the lack of available information on the subject.

Applications in Optoelectronic and Photonics Research

Iridium(III) Complexes as Phosphorescent Emitters

Phosphorescent iridium(III) complexes are considered the most successful class of emitters for OLEDs, with many green and red-emitting materials already commercialized for displays and lighting. mdpi.combohrium.com Their success stems from their ability to harness triplet excitons, which are generated in a 3:1 ratio to singlet excitons during electrical excitation in OLEDs. nih.gov This allows for a theoretical internal quantum efficiency of 100%, a significant advantage over fluorescent emitters which are limited to harvesting singlet excitons only. optica.orgnih.gov The emission color of these complexes can be precisely tuned across the entire visible spectrum by carefully designing the molecular structure. bohrium.comresearchgate.net

The development of highly efficient phosphorescent iridium(III) materials relies on strategic molecular design, primarily centered on the modification of ligands. cityu.edu.hkrsc.org Most emissive complexes are heteroleptic, with a general structure of [Ir(C^N)2(L^X)], where C^N is a cyclometalating ligand and L^X is an ancillary ligand. researchgate.net

Key design principles include:

Ligand Selection for Color Tuning: The energy of the emitted light is predominantly determined by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The cyclometalating (C^N) ligand typically controls the HOMO level, while the ancillary (L^X) ligand influences the LUMO level. nih.gov Introducing electron-withdrawing groups (like fluorine) on the C^N ligand can lower the HOMO energy, leading to a blue shift in emission, whereas electron-donating groups can cause a red shift. nih.govnih.gov

Enhancing Quantum Efficiency: To achieve high phosphorescence quantum efficiency, non-radiative decay pathways must be minimized. This is often accomplished by creating rigid molecular structures that reduce vibrational energy losses. rsc.org Introducing bulky substituents on the ligands can also prevent intermolecular interactions that lead to quenching. nih.gov

Improving Stability and Lifetime: The chemical and thermal stability of the complex is crucial for long operational lifetimes in devices. Strong σ-donating ligands, such as N-heterocyclic carbenes (NHCs), can form robust bonds with the iridium center, enhancing molecular stability. rsc.org Furthermore, strategic ligand design can destabilize non-emissive metal-centered (d-d) states, which are a common cause of degradation, particularly in blue emitters. cityu.edu.hkrsc.org

Iridium(III) complexes exhibit a range of desirable photophysical properties that make them ideal for optoelectronic applications. Their absorption spectra typically feature intense bands in the UV region corresponding to spin-allowed intra-ligand (π–π*) transitions and weaker bands in the visible region from metal-to-ligand charge-transfer (MLCT) transitions. nih.gov

Upon excitation, they exhibit phosphorescence with high photoluminescence quantum yields (PLQYs), often exceeding 90% in solution. rsc.orgrsc.org The emission color is highly tunable, spanning from deep blue to red and even into the near-infrared (NIR) region. bohrium.comnih.gov The phosphorescence lifetimes are typically in the microsecond range, which is short enough to minimize triplet-triplet annihilation in devices. nih.govpolyu.edu.hk

| Iridium Complex | Emission Color | Emission Peak (nm) | PLQY (%) | Lifetime (μs) |

|---|---|---|---|---|

| (dfdmappy)₂Ir(phim) (Ir1) | Blue | - | 91 | 1.10 |

| Ir-dfpMepy-CN | Blue | 466 | 84 | - |

| (dfppy)₂Ir(dpp) | Blue | - | - | - |

| Ir(ppy)₃ | Green | 510 | ~100 | ~2.0 |

| Ir1 (yellow complex) | Yellow | 568 | 51 | 1.29 |

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

The most prominent application of phosphorescent iridium(III) complexes is in OLEDs and LECs. researchgate.netbohrium.com In these devices, the iridium complex acts as the emissive dopant within a host material in the emissive layer. nih.gov This host-guest system is crucial for preventing aggregation-induced quenching and triplet-triplet annihilation, which would otherwise lower the device efficiency. nih.gov

LECs offer a simpler device architecture compared to OLEDs, typically consisting of a single active layer containing the ionic iridium complex sandwiched between two electrodes. nih.govacs.org This simpler structure makes LECs potentially suitable for low-cost, large-area lighting applications. nih.gov

A typical phosphorescent OLED (PHOLED) has a multilayer structure designed to optimize charge injection, transport, and recombination within the emissive layer (EML). nih.gov The structure generally consists of:

Anode: A transparent conductor like Indium Tin Oxide (ITO).

Hole Injection/Transport Layers (HIL/HTL): Materials that facilitate the movement of holes from the anode to the EML.

Emissive Layer (EML): A host material doped with the phosphorescent iridium complex.

Electron Transport/Blocking Layers (ETL/HBL): Materials that facilitate electron movement and confine excitons within the EML.

Cathode: A low work-function metal like aluminum or calcium. nih.govfrontiersin.org

Key performance parameters for these devices include:

Luminance (cd/m²): The intensity of visible light emitted from a given area.

External Quantum Efficiency (EQE, %): The ratio of photons emitted from the device to the number of electrons injected.